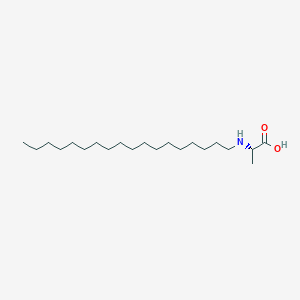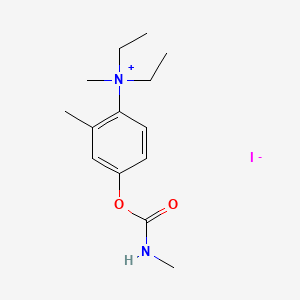
Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants. This particular compound features a complex structure with a 4-methylcarbamoyloxy-o-tolyl group attached to the ammonium ion, making it unique in its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The process can be summarized as follows:
Starting Materials: The synthesis begins with the preparation of the tertiary amine, which includes the 4-methylcarbamoyloxy-o-tolyl group.
Quaternization Reaction: The tertiary amine is then reacted with an alkyl iodide under controlled conditions to form the quaternary ammonium iodide. This reaction is typically carried out in an organic solvent such as acetone or ethanol, and the reaction mixture is heated to facilitate the quaternization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the quaternization process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the specific conditions and reagents used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted ammonium compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学研究应用
Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying the effects of quaternary ammonium compounds on bacterial and fungal cells.
Medicine: It is investigated for its potential use as an antiseptic and disinfectant in medical settings.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and surfactants due to its surface-active properties.
作用机制
The mechanism of action of Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide primarily involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of microbial cell membranes, leading to disruption of membrane integrity and cell lysis. This results in the antimicrobial activity of the compound. Additionally, the compound may interfere with various cellular processes by binding to specific molecular targets within the cell.
相似化合物的比较
Similar Compounds
Benzalkonium Chloride: A widely used quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound used as a surfactant and antiseptic.
Tetrabutylammonium Iodide: A quaternary ammonium salt used in organic synthesis as a phase transfer catalyst.
Uniqueness
Ammonium, (4-methylcarbamoyloxy-o-tolyl)diethylmethyl-, iodide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 4-methylcarbamoyloxy-o-tolyl group enhances its antimicrobial activity and makes it suitable for specialized applications in various fields.
属性
CAS 编号 |
64049-95-2 |
|---|---|
分子式 |
C14H23IN2O2 |
分子量 |
378.25 g/mol |
IUPAC 名称 |
diethyl-methyl-[2-methyl-4-(methylcarbamoyloxy)phenyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-6-16(5,7-2)13-9-8-12(10-11(13)3)18-14(17)15-4;/h8-10H,6-7H2,1-5H3;1H |
InChI 键 |
VYIOEEPUJQRNHD-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](C)(CC)C1=C(C=C(C=C1)OC(=O)NC)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)
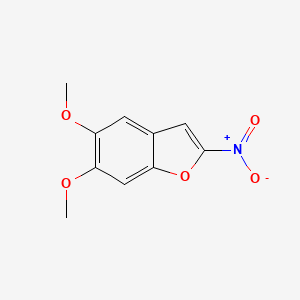
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)

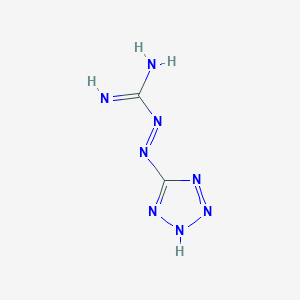
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
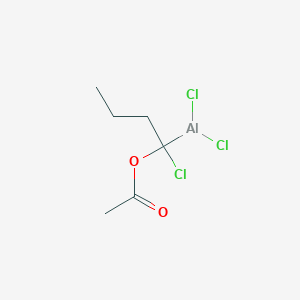
![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
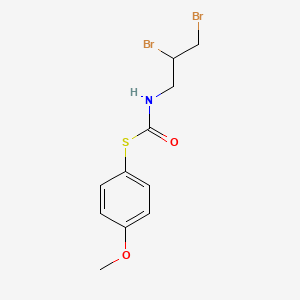

![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)
